2-(pyridin-2-yl)pyriMidine-4-carbaldehyde
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Overview
Description
2-(pyridin-2-yl)pyrimidine-4-carbaldehyde is an organic compound with the molecular formula C10H7N3O. It is a heterocyclic compound containing both pyridine and pyrimidine rings, which are fused together with an aldehyde functional group at the 4-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yl)pyrimidine-4-carbaldehyde can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with a suitable aldehyde, followed by cyclization to form the pyrimidine ring. The reaction typically requires a catalyst, such as palladium, and is carried out under reflux conditions in a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Large-scale production would likely involve continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-2-yl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents like halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens or amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-(pyridin-2-yl)pyrimidine-4-carboxylic acid.
Reduction: 2-(pyridin-2-yl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(pyridin-2-yl)pyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a ligand in coordination chemistry.
Medicine: Explored for its anti-fibrotic activity and potential use in drug development.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(pyridin-2-yl)pyrimidine-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form Schiff bases with amines, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbaldehyde: Similar structure but lacks the pyrimidine ring.
Pyridine-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position of the pyridine ring.
2-(pyridin-4-yl)pyrimidine: Similar structure but lacks the aldehyde group.
Uniqueness
2-(pyridin-2-yl)pyrimidine-4-carbaldehyde is unique due to the presence of both pyridine and pyrimidine rings along with an aldehyde functional group.
Properties
IUPAC Name |
2-pyridin-2-ylpyrimidine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-7-8-4-6-12-10(13-8)9-3-1-2-5-11-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBLDQHLXNRTCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156825-28-4 |
Source
|
Record name | 2-(pyridin-2-yl)pyrimidine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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